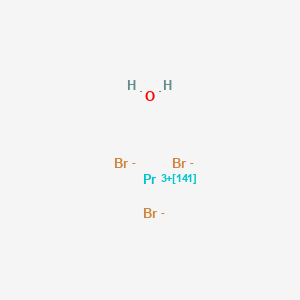
Praseodymium(III)bromidexhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III)bromidexhydrate is a chemical compound consisting of praseodymium, bromine, and water molecules. It is a crystalline compound with the chemical formula PrBr₃·xH₂O. Praseodymium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Praseodymium(III)bromidexhydrate can be synthesized through the reaction of praseodymium oxide with hydrobromic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
Pr2O3+6HBr→2PrBr3+3H2O
The resulting praseodymium(III)bromide is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the extraction of praseodymium from its ores, followed by the reaction with hydrobromic acid and subsequent hydration. The purity and yield of the compound are optimized through various purification and crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Praseodymium(III)bromidexhydrate undergoes several types of chemical reactions, including:
Oxidation: Praseodymium(III) can be oxidized to higher oxidation states under specific conditions.
Reduction: Praseodymium(III) can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Bromide ions in this compound can be substituted with other halide ions or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halide exchange reactions using halide salts like sodium chloride or potassium iodide.
Major Products Formed
Oxidation: Higher oxidation state compounds of praseodymium.
Reduction: Lower oxidation state compounds of praseodymium.
Substitution: Praseodymium compounds with different halide ions or ligands.
Wissenschaftliche Forschungsanwendungen
Praseodymium(III)bromidexhydrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other praseodymium compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of high-strength alloys, special glasses, and ceramics. It is also used as a dopant in fiber optics and laser materials.
Wirkmechanismus
The mechanism of action of praseodymium(III)bromidexhydrate involves its interaction with molecular targets and pathways. In catalytic applications, praseodymium(III) ions facilitate the reaction by providing active sites for the reactants. In biological systems, praseodymium(III) ions can interact with proteins and other biomolecules, potentially affecting their function and activity. The exact molecular targets and pathways depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Praseodymium(III)chloride: Similar in structure and properties but contains chloride ions instead of bromide.
Praseodymium(III)fluoride: Contains fluoride ions and has different solubility and reactivity compared to praseodymium(III)bromidexhydrate.
Praseodymium(III)iodide: Contains iodide ions and exhibits different physical and chemical properties.
Uniqueness
This compound is unique due to its specific combination of praseodymium and bromide ions, which imparts distinct properties such as solubility, reactivity, and stability. Its hydrate form also influences its behavior in various applications, making it suitable for specific research and industrial uses.
Eigenschaften
Molekularformel |
Br3H2OPr |
|---|---|
Molekulargewicht |
398.64 g/mol |
IUPAC-Name |
praseodymium-141(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3/i;;;;1+0 |
InChI-Schlüssel |
CCMZJPMVOCFMPN-AZCDSDHNSA-K |
Isomerische SMILES |
O.[Br-].[Br-].[Br-].[141Pr+3] |
Kanonische SMILES |
O.[Br-].[Br-].[Br-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


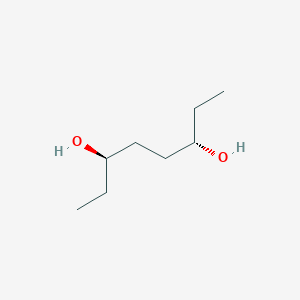
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
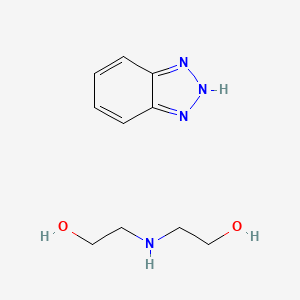
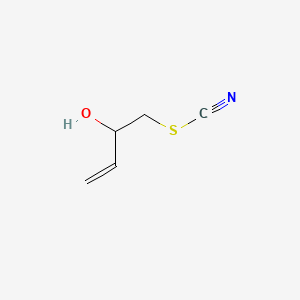
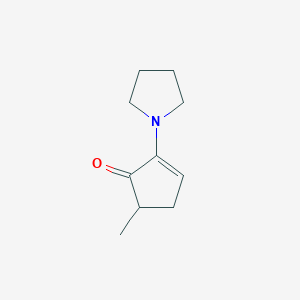
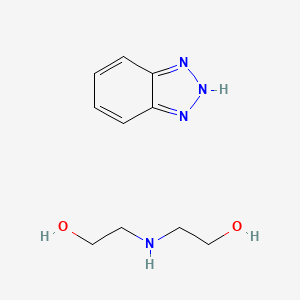

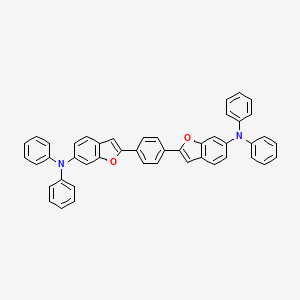
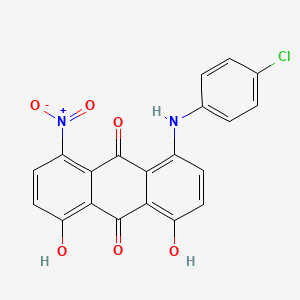
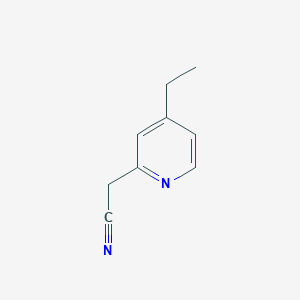

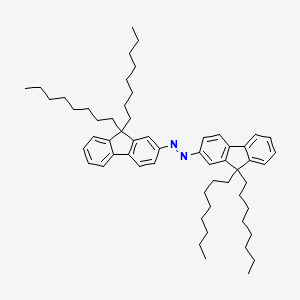

![[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-](/img/structure/B13131531.png)
